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Compound of Interest

Compound Name: Fesoterodine L-mandelate

Cat. No.: B1437313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fesoterodine L-
mandelate in preclinical and clinical studies of neurogenic detrusor overactivity (NDO).

Detailed protocols for key experiments are provided to facilitate study replication and further

research.

Introduction
Neurogenic detrusor overactivity is a condition characterized by involuntary contractions of the

bladder's detrusor muscle, secondary to a neurological condition such as spinal cord injury

(SCI) or multiple sclerosis (MS). This leads to symptoms of urinary urgency, frequency, and

incontinence, significantly impacting the quality of life. Fesoterodine L-mandelate is a

competitive muscarinic receptor antagonist approved for the treatment of overactive bladder

and NDO.[1][2] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific

esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4] 5-HMT has a high

affinity for M2 and M3 muscarinic receptors in the detrusor muscle and urothelium, leading to

the inhibition of bladder contractions and a reduction in afferent nerve activity.[3]
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Fesoterodine's therapeutic effect in NDO is primarily mediated by its active metabolite, 5-HMT,

which acts as a potent competitive antagonist at muscarinic acetylcholine receptors (mAChRs),

particularly the M2 and M3 subtypes that are abundant in the urinary bladder.

M3 Receptor Antagonism: In the detrusor smooth muscle, parasympathetic nerve terminals

release acetylcholine (ACh), which binds to M3 receptors, initiating a signaling cascade that

leads to muscle contraction. By blocking these receptors, 5-HMT inhibits ACh-induced

detrusor muscle contractions, thereby increasing bladder capacity and reducing the

involuntary contractions characteristic of NDO.[3]

M2 Receptor Antagonism: While M3 receptors are the primary mediators of detrusor

contraction, M2 receptors are more numerous. Their blockade by 5-HMT is thought to further

relax the detrusor muscle by inhibiting the M2-mediated enhancement of M3-induced

contractions. The blockade of M2 receptors may be particularly beneficial in patients with

NDO.[3]

Urothelial and Afferent Nerve Modulation: Muscarinic receptors are also present in the

urothelium and on afferent nerve endings. The binding of 5-HMT to these receptors is

believed to modulate the release of neurotransmitters and reduce afferent signaling from the

bladder to the spinal cord, thereby decreasing the sensation of urgency.[3]
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Fesoterodine's Mechanism of Action in the Bladder.

Data Presentation
Table 1: Summary of Urodynamic Outcomes in Clinical
Studies of Fesoterodine for NDO in Adults

Study
Patient
Populati
on

N
Treatme
nt

Duratio
n

Change
in
Maximu
m
Cystom
etric
Capacit
y (mL)

Change
in
Maximu
m
Detruso
r
Pressur
e
(cmH₂O
)

Disappe
arance
of NDO

Yamanis

hi et al.

(2020)[5]

[6][7]

NDO

and/or

low

complian

ce

bladder

60

Fesotero

dine 4-8

mg/day

12 weeks
+79.9 (p

< 0.001)

-

(Significa

nt

decrease

, p <

0.001)

23.5%

(12 of 51

patients)

Konstanti

nidis et

al. (2021)

[8][9]

NDO due

to SCI or

MS

124

Fesotero

dine 8

mg/day

3 months

Significa

nt

increase

(p <

0.001)

Significa

nt

reduction

(p <

0.001)

Not

Reported

Walter et

al. (2022)

[10][11]

NDO due

to SCI
12

Fesotero

dine

(dose

escalated

)

12 weeks
+270 (p =

0.002)

-32 (p =

0.009)

58% (7 of

12

patients)

Table 2: Summary of Urodynamic Outcomes in a Clinical
Study of Fesoterodine for NDO in Children
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Study
Patient
Population

N Treatment Duration

Change in
Maximum
Cystometric
Capacity
(mL)

Pediatric

Phase 3

Study (2022)

[12]

NDO (6 to

<18 years)

124 (Cohort

1: >25 kg)

Fesoterodine

4 mg or 8

mg/day

12 weeks

Significant

increase from

baseline

57 (Cohort 2:

≤25 kg)

Fesoterodine

2 mg or 4

mg/day

(beads-in-

capsule)

12 weeks
Improvement

from baseline

Table 3: Summary of Cystometric Outcomes in a
Preclinical Study of Fesoterodine for NDO

Study
Animal
Model

N
Treatmen
t Groups

Duration

Change
in
Intermict
urition
Pressure
(IMP)

Change
in
Maximum
Pressure
(Pmax)

Biardeau et

al. (2017)

[4][5]

Spinal

Cord

Transected

(SCT) Rats

33

SCT

Control,

Fesoterodi

ne 0.12

mg/kg/d,

Fesoterodi

ne 0.18

mg/kg/d

(with and

without

washout)

6 weeks

Significantl

y lower in

low-dose

group vs.

SCT

control

Significantl

y lower in

all treated

groups vs.

SCT

control
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Experimental Protocols
Clinical Study Protocol: Urodynamic Assessment of
Fesoterodine Efficacy in Adults with NDO
This protocol is based on the methodologies described by Yamanishi et al. (2020) and

Konstantinidis et al. (2021).[5][6][7][8][9]

1. Patient Selection:

Inclusion criteria: Adults (18-80 years) with stable NDO secondary to a neurological condition

(e.g., SCI, MS) for at least 6 months, confirmed by a baseline urodynamic study.

Exclusion criteria: Indwelling catheter, acute urinary tract infection, history of bladder

augmentation.

2. Study Design:

A prospective, open-label, single-arm study.

Duration: 12 weeks of treatment with a baseline and end-of-treatment evaluation.

3. Treatment:

Fesoterodine 4 mg once daily for the initial 4 weeks.

Dose may be increased to 8 mg once daily based on patient response and tolerability.

4. Urodynamic Study (UDS) Protocol:

Catheterization: A 7-Fr double-lumen catheter is inserted into the bladder, and a balloon

catheter is placed in the rectum to measure intra-abdominal pressure.

Filling Cystometry: The bladder is filled with sterile saline at room temperature at a medium-

fill rate (e.g., 30-50 mL/min).

Parameters Measured:
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First desire to void (FDV)

Maximum cystometric capacity (MCC)

Bladder compliance

Presence and amplitude of involuntary detrusor contractions

Maximum detrusor pressure (Pdetmax) during the filling phase

Procedure: UDS is performed at baseline and after 12 weeks of treatment.

5. Outcome Measures:

Primary: Change from baseline in MCC.

Secondary: Changes in other urodynamic parameters, disappearance of NDO, and patient-

reported outcomes (e.g., Overactive Bladder Symptom Score, International Consultation on

Incontinence Questionnaire-Short Form).
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Workflow for a Clinical Trial of Fesoterodine in NDO.

Preclinical Study Protocol: Evaluation of Fesoterodine
in a Rat Model of NDO
This protocol is based on the methodology described by Biardeau et al. (2017).[4][5]

1. Animal Model:

Adult female Sprague-Dawley rats.

Spinal cord transection (SCT) at the T10 level to induce NDO.
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2. Study Groups:

Normal controls

SCT controls (untreated)

SCT rats + Fesoterodine 0.12 mg/kg/day

SCT rats + Fesoterodine 0.18 mg/kg/day

SCT rats + Fesoterodine (both doses) with a 72-hour washout period before cystometry.

3. Drug Administration:

Continuous administration of fesoterodine fumarate (FF) via osmotic pumps implanted

subcutaneously.

4. Cystometry Protocol (6 weeks post-SCT):

Procedure: Performed in awake, unrestrained rats.

Catheterization: A catheter is implanted in the bladder dome for infusion and pressure

recording.

Infusion: Saline is infused into the bladder at a constant rate.

Parameters Recorded:

Intermicturition pressure (IMP)

Baseline pressure

Threshold pressure (Pthres) for micturition

Maximum pressure (Pmax) during micturition

5. Statistical Analysis:
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Comparison of cystometric parameters between the different treatment groups and the SCT

control group using appropriate statistical tests (e.g., Kruskal-Wallis with post-hoc Dunn's

tests).

Animal Allocation
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(or Sham for Controls)

Treatment Groups
- Control

- Fesoterodine (Low & High Dose)
- Washout Groups
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Data Analysis
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Workflow for a Preclinical Study of Fesoterodine in an NDO Rat Model.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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